2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with methoxyimino-methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
- Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its trifluoromethyl and methoxyimino groups contribute to its stability and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H13ClF3N3O2 |
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Molecular Weight |
371.74 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(methoxyiminomethyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-25-23-9-22-15(24)13(10-5-3-2-4-6-10)14-12(17)7-11(8-21-14)16(18,19)20/h2-9,13H,1H3,(H,22,23,24) |
InChI Key |
SHSTWGYTKCDLNS-UHFFFAOYSA-N |
Canonical SMILES |
CON=CNC(=O)C(C1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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